2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a complex organic compound featuring a pyrazole ring substituted with a cyclopropyl group and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and pyrazinyl groups. The final step involves the addition of the acetaldehyde moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrazole and pyrazinyl rings may play a role in binding to these targets, while the aldehyde group could be involved in covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazole: Lacks the acetaldehyde moiety.
Uniqueness
2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-6-5-16-12(9-1-2-9)7-10(15-16)11-8-13-3-4-14-11/h3-4,6-9H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJVIZNSVNGQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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